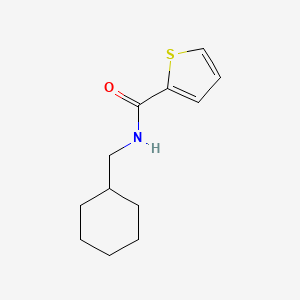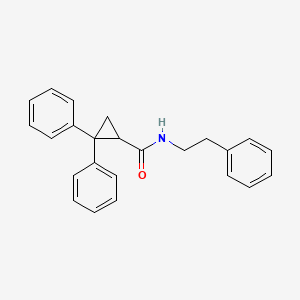
N-(4-bromo-3-methylphenyl)-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the G protein-coupled receptor GPR119, which is involved in glucose homeostasis and lipid metabolism.
作用机制
N-(4-bromo-3-methylphenyl)-N'-propylurea acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been found to have other physiological effects. It has been shown to reduce food intake and body weight in animal models, possibly through its effects on appetite-regulating hormones.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-N'-propylurea has several advantages for use in lab experiments. It is a highly selective agonist of the GPR119 receptor, which allows for specific targeting of this receptor in experiments. Additionally, this compound has been extensively studied and characterized, making it a reliable tool for research. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective activation of the GPR119 receptor.
未来方向
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-propylurea. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on glucose homeostasis and appetite regulation. Finally, the development of more potent analogs of this compound may lead to improved therapeutic options for these conditions.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of type 2 diabetes and obesity. Its selective agonism of the GPR119 receptor and effects on glucose homeostasis and appetite regulation make it a valuable tool for further study. However, further research is needed to fully understand its mechanisms of action and potential for therapeutic use.
合成方法
N-(4-bromo-3-methylphenyl)-N'-propylurea can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with propylisocyanate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-bromo-3-methylphenyl)-N'-propylurea has been studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to increase insulin secretion and improve glucose tolerance in animal models. Additionally, this compound has been found to stimulate the release of GLP-1, a hormone that regulates glucose homeostasis and appetite.
属性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICHRRHEJAZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)
